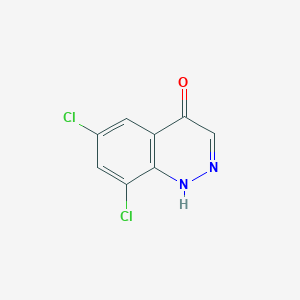
6,8-Dichlorocinnolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dichlorocinnolin-4(1H)-one is a heterocyclic organic compound that belongs to the cinnoline family. Cinnolines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of chlorine atoms at positions 6 and 8 in the cinnoline ring may impart unique chemical and biological properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichlorocinnolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters would be crucial in scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6,8-Dichlorocinnolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted cinnoline derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6,8-Dichlorocinnolin-4(1H)-one would depend on its specific biological target. Generally, cinnoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The presence of chlorine atoms may enhance the compound’s ability to interact with specific molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cinnoline: The parent compound of the cinnoline family.
6-Chlorocinnolin-4(1H)-one: A similar compound with one chlorine atom.
8-Chlorocinnolin-4(1H)-one: Another similar compound with one chlorine atom.
Uniqueness
6,8-Dichlorocinnolin-4(1H)-one is unique due to the presence of two chlorine atoms at positions 6 and 8, which may impart distinct chemical and biological properties compared to its mono-chlorinated counterparts.
Propriétés
Formule moléculaire |
C8H4Cl2N2O |
|---|---|
Poids moléculaire |
215.03 g/mol |
Nom IUPAC |
6,8-dichloro-1H-cinnolin-4-one |
InChI |
InChI=1S/C8H4Cl2N2O/c9-4-1-5-7(13)3-11-12-8(5)6(10)2-4/h1-3H,(H,12,13) |
Clé InChI |
FOSMXOORQBYANW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1C(=O)C=NN2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



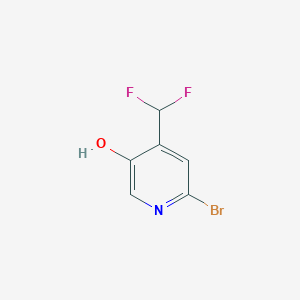
![N-(3-Chlorophenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B11772704.png)
![3,6-Dichloro-N-(5-chloro-2-methoxyphenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11772718.png)
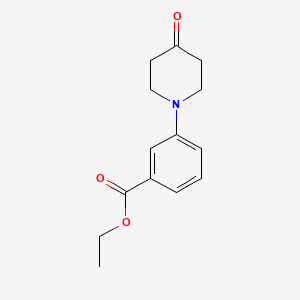


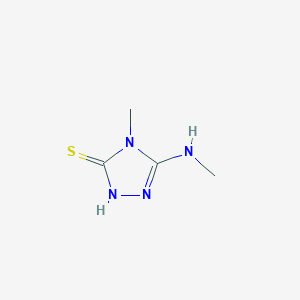
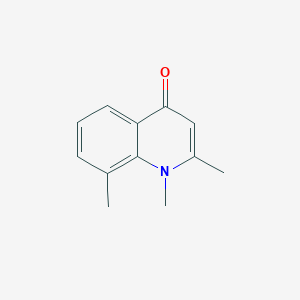
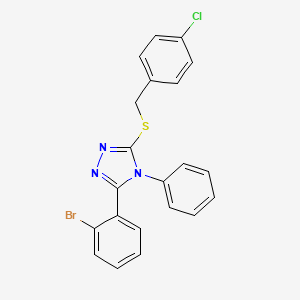


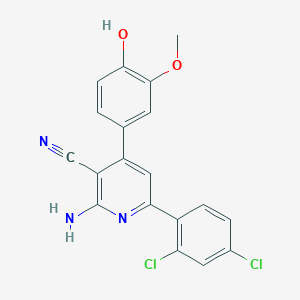
![2,5-Difluorobenzo[d]oxazole](/img/structure/B11772807.png)
